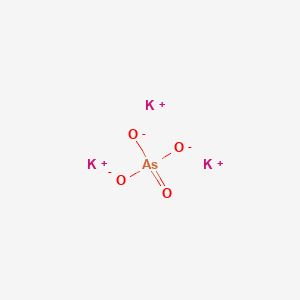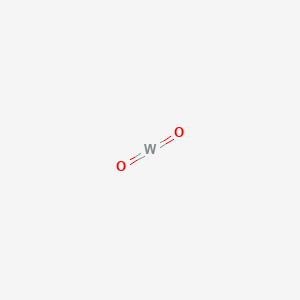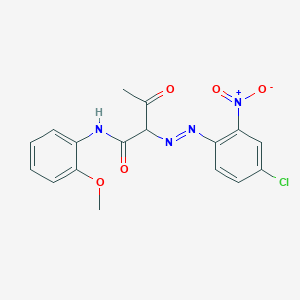
2,2-Dimethylethenylboronsäure
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of boronic acid derivatives often involves reactions with various organic compounds. While specific details on the synthesis of 2,2-Dimethylethenylboronic acid were not found, research on similar compounds like phenylboronic acid indicates reactions with N,N′-dihydroxy-N,N′-dimethylmethanediamine leading to complex boron-containing structures (Kliegel et al., 1989).
Molecular Structure Analysis
Boronic acids typically have a tetrahedral boron center, and this is consistent across various derivatives. For example, studies on organoboron compounds reveal structures with tetrahedrally coordinated boron atoms, which could be similar in 2,2-Dimethylethenylboronic acid (Rettig & Trotter, 1983).
Chemical Reactions and Properties
Boronic acids are known for their ability to form reversible covalent bonds with diols and similar molecules, which is a key feature in their reactivity. Phenylboronic acid, for instance, reacts with dihydroxyaminals to form complex boracyclooctanes, demonstrating the versatility of boronic acids in forming cyclic structures (Kliegel, Lubkowitz, Rettig, & Trotter, 1993).
Physical Properties Analysis
The physical properties of boronic acids, such as solubility and melting points, can vary widely depending on the substituents attached to the boron atom. Studies on similar compounds, like 4-Mercaptophenylboronic acid, through spectroscopic methods, provide insights into their physical behavior and structure (Parlak et al., 2015).
Chemical Properties Analysis
The chemical properties of 2,2-Dimethylethenylboronic acid would likely involve its ability to act as a Lewis acid and its reactivity towards nucleophiles. Boronic acids are often used in organic synthesis, particularly in Suzuki coupling reactions, due to their unique reactivity profile. Studies on different boronic acids, like aryl- and alkenylboronic esters, illustrate their reactivity in various chemical transformations (Ukai, Aoki, Takaya, & Iwasawa, 2006).
Wissenschaftliche Forschungsanwendungen
Organische Synthese
2,2-Dimethylethenylboronsäure: ist ein wertvolles Reagenz in der organischen Synthese, insbesondere in Suzuki-Miyaura-Kreuzkupplungsreaktionen . Diese Reaktionen sind entscheidend für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, ein wesentlicher Schritt bei der Synthese komplexer organischer Moleküle. Die Stabilität und Reaktivität der Verbindung machen sie zu einer ausgezeichneten Wahl für die Herstellung von Vinylboronaten, die Zwischenprodukte bei der Synthese verschiedener organischer Verbindungen sind.
Materialwissenschaft
Die Anwendbarkeit der Verbindung erstreckt sich auf die Materialwissenschaft, wo sie zur Modifizierung von organischen Polymeren . Durch die Einarbeitung von Boronsäuregruppen in Polymere können Forscher die Eigenschaften des Materials verbessern, wie z. B. die thermische Stabilität, die mechanische Festigkeit und die chemische Beständigkeit, wodurch sie für fortschrittliche Materialanwendungen geeignet sind.
Landwirtschaftliche Chemie
This compound: kann bei der Entwicklung von Pestiziden . Seine Boronsäuregruppe kann mit verschiedenen biologischen Systemen interagieren, was möglicherweise zur Entwicklung neuer Pestizide oder Herbizide führt, die effektiver und umweltfreundlicher sind.
Biochemie
In der Biochemie kann diese Verbindung verwendet werden, um Enzym-Interaktionen und Substratspezifität . Boronsäuren können als Inhibitoren oder Substrate für Enzyme fungieren und so Einblicke in Enzymmechanismen liefern und die Entwicklung von enzymbasierten Sensoren oder Assays unterstützen.
Umweltanwendungen
Während spezifische Umweltanwendungen für This compound nicht gut dokumentiert sind, wurden Boronsäuren im Allgemeinen für ihre mögliche Verwendung in der Umweltsensorik und -sanierung . Sie könnten am Nachweis verschiedener Umweltverschmutzer oder bei der Entwicklung von Materialien beteiligt sein, die bei der Beseitigung gefährlicher Stoffe helfen.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
2,2-Dimethylethenylboronic acid is an organic boron compound
Biochemical Pathways
It’s worth noting that boronic acids are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . These reactions are widely used in the synthesis of various organic compounds, suggesting that 2,2-Dimethylethenylboronic acid may play a role in these biochemical pathways.
Pharmacokinetics
It’s known that the compound is a solid at room temperature and can dissolve in common organic solvents such as ethanol, ether, and dichloromethane . These properties could potentially influence its bioavailability.
Result of Action
Given its use in organic synthesis, it’s likely that the compound plays a role in the formation of new organic compounds through suzuki-miyaura cross-coupling reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2-Dimethylethenylboronic acid. The compound is relatively stable under normal conditions but may decompose under heat or light . Therefore, it’s important to store the compound under appropriate conditions (in an inert atmosphere and in a freezer, under -20°C) to maintain its stability .
Eigenschaften
IUPAC Name |
2-methylprop-1-enylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BO2/c1-4(2)3-5(6)7/h3,6-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJRSOGVYOIVOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376880 | |
| Record name | 2,2-Dimethylethenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14559-88-7 | |
| Record name | 2,2-Dimethylethenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14559-88-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the function of 2,2-Dimethylethenylboronic acid in the synthesis of (–)‐6,7‐Secoagroclavine?
A: 2,2-Dimethylethenylboronic acid serves as a crucial four-carbon building block in the synthesis. [] It participates in a metal-free reductive coupling reaction with the tosylhydrazone derivative of protected 4-amino Uhle’s ketone. This reaction directly introduces the prenyl side chain and sets the desired stereochemistry at the aryl vinyl methane carbon stereogenic center of (–)‐6,7‐secoagroclavine. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




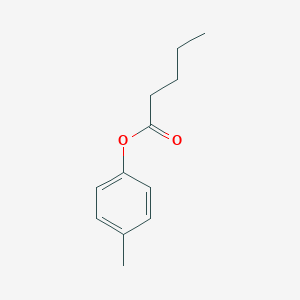
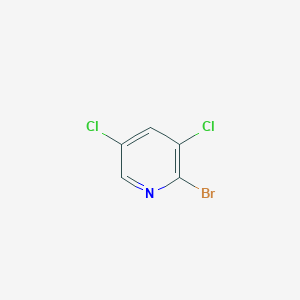
![5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B80470.png)
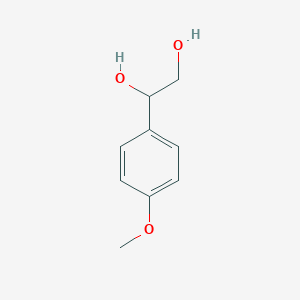
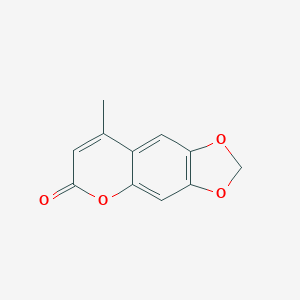

![(3S,3aR,6R,6aR)-3,6-bis(oxiran-2-ylmethoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B80479.png)

